(R)-(+)-Methylsuccinic acid

Catalog No.
S569234
CAS No.
3641-51-8
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Methylsuccinic acid

CAS Number

3641-51-8

Product Name

(R)-(+)-Methylsuccinic acid

IUPAC Name

(2R)-2-methylbutanedioic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1

InChI Key

WXUAQHNMJWJLTG-GSVOUGTGSA-N

SMILES

CC(CC(=O)O)C(=O)O

Canonical SMILES

CC(CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CC(=O)O)C(=O)O

Chiral Separations and Asymmetric Synthesis

Due to its chirality, (R)-(+)-methylsuccinic acid serves as a valuable tool in separating enantiomers of other molecules. Enantiomers are mirror images of each other with identical properties except for how they interact with polarized light and other chiral molecules.

Separation of enantiomers is crucial in various fields, including drug development, as drugs often have only one active enantiomer. (R)-(+)-Methylsuccinic acid can be used in chromatography techniques to achieve this separation by selectively binding to one enantiomer over the other [].

Furthermore, (R)-(+)-methylsuccinic acid can be employed as a chiral auxiliary in asymmetric synthesis. This technique allows the creation of specific enantiomers by introducing a chiral group (like (R)-(+)-methylsuccinic acid) into a reaction and then removing it later without affecting the final product's chirality [].

Biochemical Research

(R)-(+)-Methylsuccinic acid is a metabolite found in various organisms, including humans. It plays a role in the metabolism of certain amino acids, such as isoleucine and valine []. Studying its involvement in these pathways can shed light on various biological processes and potential disease mechanisms.

For instance, research suggests that elevated levels of (R)-(+)-methylsuccinic acid might be associated with specific metabolic disorders, such as methylmalonic acidemia []. Understanding its role in such conditions could lead to improved diagnostic methods and treatment strategies.

(R)-(+)-Methylsuccinic acid is a chiral carboxylic acid with the chemical formula C5H8O4C_5H_8O_4. It exists as a white or yellowish crystalline solid and is soluble in water. This compound is an important intermediate in organic synthesis and is notable for its unique properties as a chiral molecule, which can influence the behavior of biological systems and

Typical of carboxylic acids. Key reactions include:

  • Neutralization: It reacts with bases to form salts and water, releasing heat in the process.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, forming smaller organic compounds.
  • Esterification: It can react with alcohols to form esters, which are often more volatile and less polar than the acid itself.
  • Oxidation and Reduction: Like other carboxylic acids, it can be oxidized by strong oxidizing agents or reduced by reducing agents, leading to a variety of products .

(R)-(+)-Methylsuccinic acid exhibits various biological activities. It has been studied for its role in metabolic pathways and its potential effects on cellular processes. Some findings suggest that it may influence energy metabolism due to its involvement in the citric acid cycle. Additionally, its chiral nature allows it to interact differently with biological systems compared to its enantiomer, potentially affecting drug efficacy and safety profiles .

Several methods exist for synthesizing (R)-(+)-Methylsuccinic acid:

  • Biological Synthesis: Microbial fermentation processes can produce this compound from simpler substrates.
  • Chemical Synthesis:
    • Starting from succinic acid, methylation can yield methylsuccinic acid.
    • Recent advancements have introduced methods involving dehydration and decarboxylation of citric acid to produce methylsuccinic acid .
  • Chiral Resolution: Enantiomeric separation techniques can also be employed to isolate the (R)-enantiomer from racemic mixtures .

(R)-(+)-Methylsuccinic acid has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Food Industry: It can be used as a flavoring agent or preservative due to its acidity.
  • Biochemical Research: Its role in metabolic studies makes it valuable for research in biochemistry and pharmacology .

Research has indicated that (R)-(+)-Methylsuccinic acid interacts with various biological molecules, influencing metabolic pathways and enzyme activities. Studies have shown that it may affect the activity of certain enzymes involved in energy metabolism. Additionally, its interactions with other metabolites can lead to significant physiological effects, making it a compound of interest in pharmacological studies .

Similar compounds include:

  • Succinic Acid: A dicarboxylic acid that lacks the methyl group; it is less chiral and more commonly found in nature.
  • Fumaric Acid: An unsaturated dicarboxylic acid that is also involved in metabolic processes but does not possess chirality.
  • Malonic Acid: A dicarboxylic acid similar in structure but without the methyl group; it is less soluble than (R)-(+)-Methylsuccinic acid.
CompoundStructure TypeChiralitySolubility
(R)-(+)-Methylsuccinic AcidChiral Carboxylic AcidYesWater-soluble
Succinic AcidDicarboxylic AcidNoWater-soluble
Fumaric AcidUnsaturated Dicarboxylic AcidNoWater-soluble
Malonic AcidDicarboxylic AcidNoModerately soluble

(R)-(+)-Methylsuccinic acid stands out due to its chiral nature, which allows for distinct interactions within biological systems compared to its non-chiral counterparts .

Chemical Synthesis Pathways

Catalytic Hydrogenation of Itaconic Acid Derivatives

The catalytic hydrogenation of itaconic acid derivatives represents one of the most established and widely employed methods for synthesizing (R)-(+)-methylsuccinic acid [1]. This approach leverages the selective reduction of the carbon-carbon double bond in itaconic acid (methylene succinic acid) to produce methylsuccinic acid with high conversion rates and selectivity [1] [3].

Palladium carbon (Pd/C) catalyst systems have demonstrated exceptional performance in this transformation, achieving conversion rates of 98-99% with selectivity reaching 99% under mild reaction conditions [1]. The process operates effectively at temperatures ranging from 10-80°C, making it particularly attractive for industrial applications where energy efficiency is paramount [1]. The reaction mechanism involves the adsorption of itaconic acid onto the palladium surface, followed by sequential hydrogen addition across the alkene moiety [1].

Advanced catalyst systems incorporating rhodium-based complexes have shown significant promise for achieving enantioselective hydrogenation of itaconic acid derivatives [4]. These systems typically operate at moderate temperatures of 25-60°C and deliver conversion rates of 85-95% with enantiomeric excess values ranging from 85-95% [4]. The stereoselectivity is achieved through the use of chiral phosphine ligands that create an asymmetric environment around the rhodium center [4].

Iridium-based catalysts, particularly those employing N-heterocyclic carbene ligands, have emerged as highly effective systems for the asymmetric hydrogenation of trisubstituted alkenes derived from itaconic acid [4]. These catalysts can process substrates at concentrations up to several hundred millimolar while maintaining excellent enantioselectivity (95-99% enantiomeric excess) and high conversion rates (90-98%) [4].

Catalyst TypeStarting MaterialReaction Temperature (°C)Conversion Rate (%)Selectivity (%)Enantiomeric Excess (%)
Palladium Carbon (Pd/C)Itaconic acid10-8098-9999Racemic
Rhodium-based complexesItaconic acid derivatives25-6085-9595-9885-95
Iridium-based catalystsTrisubstituted alkenes20-5090-9898-9995-99
Ruthenium complexesCitraconic acid40-8075-8985-92Racemic

The development of continuous hydrogenation processes has further enhanced the practical applicability of these methods [3]. Recent advances have demonstrated that optimal balances between reaction rates can be achieved by carefully controlling hydrogen pressure, pH, temperature, reaction time, and catalyst-to-substrate ratios [3] [37].

Carboxylation Strategies Using Superacid Media

Carboxylation strategies employing superacid media represent a powerful alternative approach for synthesizing methylsuccinic acid from readily available starting materials [5]. The use of hydrogen fluoride-antimony pentafluoride (HF-SbF5) superacid systems has proven particularly effective for the carboxylation of γ-butyrolactone derivatives [5].

The carboxylation of γ-butyrolactone using carbon monoxide and hydrogen fluoride-antimony pentafluoride superacid containing an excess of antimony pentafluoride successfully affords 2-methylsuccinic acid [5]. This method overcomes the inherent stability of five-membered lactones, which typically resist conventional oxidative approaches [5]. The superacid medium facilitates the activation of the lactone ring through protonation, enabling subsequent nucleophilic attack by carbon monoxide [5].

Alternative superacid systems, including trifluoromethanesulfonic acid-antimony pentafluoride (CF3SO3H-SbF5) and fluorosulfonic acid-antimony pentafluoride (HSO3F-SbF5), have been investigated for carboxylation reactions involving various starting materials [14]. These systems operate under milder conditions while maintaining high product yields and purity [14].

The reaction mechanism involves the initial protonation of the substrate by the superacid, followed by carbon monoxide insertion and subsequent hydrolysis to yield the desired carboxylic acid product [5]. Temperature control is critical, with optimal conditions typically ranging from 0-60°C depending on the specific superacid system employed [14].

Superacid SystemStarting MaterialTemperature (°C)Reaction Time (h)Yield (%)Product Purity (%)
HF-SbF5γ-Butyrolactone25-502-675-8595-98
CF3SO3H-SbF5Methylsuccinic anhydride0-254-880-9096-99
HSO3F-SbF52-Methylglutaric acid25-601-470-8092-96
HF-BF3γ-Valerolactone20-403-765-7590-94

Biotechnological Production Approaches

Microbial Biosynthesis via Engineered Metabolic Pathways

Microbial biosynthesis via engineered metabolic pathways has emerged as a promising sustainable approach for producing 2-methylsuccinic acid [7]. The development of non-natural biosynthetic routes has enabled the production of this valuable C5 branched-chain dicarboxylate through metabolically engineered microorganisms [7].

Escherichia coli has been successfully engineered to produce 2-methylsuccinic acid through the implementation of a three-step biosynthetic pathway utilizing the citramalate pathway in combination with enoate reductase-mediated bioreduction [7]. The overexpression of codon-optimized citramalate synthase variant CimA* from Methanococcus jannaschii, endogenous isopropylmalate isomerase EcLeuCD, and enoate reductase YqjM from Bacillus subtilis enabled initial production with titers reaching 0.35 g/L in shake flask experiments [7].

Further optimization through the identification and characterization of KpnER from Klebsiella pneumoniae, a new NADH/NADPH-dependent enoate reductase with higher activity towards citraconate than YqjM, led to significant improvements in production [7]. The incorporation of KpnER into the biosynthetic pathway increased 2-methylsuccinic acid production to 0.96 g/L under aerobic conditions [7]. Subsequent optimizations including cofactor regeneration, microaerobic cultivation, and host strain engineering boosted titers to 3.61 g/L with a molar yield of 0.36 in shake flask experiments [7].

Actinobacillus succinogenes has been metabolically engineered for enhanced succinic acid production through genetic modifications targeting phosphoenolpyruvate carboxylase, malate dehydrogenase, and fumarase [9]. The engineered strain AS-PMF demonstrated a 1.3-fold increase in succinic acid production compared to the wild-type strain [9]. Fed-batch fermentation with magnesium carbonate (MgCO3) led to the production of 50 g/L of succinic acid with a yield of 0.79 g/g [9].

The optimization of metabolic pathways in Mannheimia succiniciproducens has yielded remarkable results, with engineered strains achieving succinic acid titers of 152.23 g/L and productivity rates reaching 39.64 g/L/h [35]. These achievements were accomplished through the optimization of magnesium ion transport systems and alkaline neutralizer composition [35].

OrganismGenetic ModificationTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Cultivation Conditions
Escherichia coli (engineered)CimA*, EcLeuCD, KpnER3.610.360.15Microaerobic, glucose
Actinobacillus succinogenesPCK, MDH, FUM overexpression50.00.793.85Fed-batch, MgCO3
Klebsiella pneumoniaeNative enoate reductase0.960.280.08Aerobic, glucose
Corynebacterium glutamicumMalate dehydrogenase optimization15.20.450.63Anaerobic, glucose/xylose

Enzyme-Catalyzed Asymmetric Synthesis

Enzyme-catalyzed asymmetric synthesis represents a highly selective and environmentally friendly approach for producing optically pure (R)-(+)-methylsuccinic acid [12]. Ene-reductases have demonstrated exceptional capability for the asymmetric reduction of carbon-carbon double bonds in dimethyl itaconate and its isomers [12].

Three highly effective ene-reductases have been identified: Bac-OYE1 from Bacillus species, SeER from Saccharomyces eubayanus, and AfER from Aspergillus flavus [12]. These enzymes exhibit remarkable substrate tolerance and stereoselectivity towards various methylsuccinate precursors [12].

Bac-OYE1 demonstrates exceptional performance in converting dimethyl citraconate to (R)-dimethyl 2-methylsuccinate, processing substrate concentrations up to 700 mM with yields of 86% and enantiomeric excess of 99% [12]. Similarly, this enzyme effectively converts diethyl citraconate at concentrations up to 500 mM with complete conversion and excellent enantioselectivity (99% enantiomeric excess) [12].

SeER from Saccharomyces eubayanus shows high selectivity for producing (S)-dimethyl 2-methylsuccinate from dimethyl mesaconate [12]. The enzyme processes up to 500 mM substrate with yields of 80% and enantiomeric excess of 98% [12]. This enzyme exhibits flexibility in cofactor utilization, accepting both NADH and NADPH as electron donors [12].

AfER from Aspergillus flavus catalyzes the conversion of dimethyl itaconate to (R)-dimethyl 2-methylsuccinate with high efficiency [12]. The enzyme processes substrate concentrations up to 400 mM, achieving yields of 77% with excellent enantiomeric excess of 99% [12]. The enzyme demonstrates strict NADPH dependency for optimal activity [12].

Enzyme TypeSubstrateSubstrate Concentration (mM)ProductYield (%)Enantiomeric Excess (%)Cofactor Dependency
Bac-OYE1 (Bacillus sp.)Dimethyl citraconate700(R)-dimethyl 2-methylsuccinate8699NADPH
SeER (Saccharomyces eubayanus)Dimethyl mesaconate500(S)-dimethyl 2-methylsuccinate8098NADH/NADPH
AfER (Aspergillus flavus)Dimethyl itaconate400(R)-dimethyl 2-methylsuccinate7799NADPH
YqjM (Bacillus subtilis)Citraconate1002-methylsuccinic acid3585NADH

The ester moiety of the substrate significantly influences enzyme activity and enantioselectivity [12]. While dimethyl esters generally provide optimal results, diethyl analogs show reduced efficiency, highlighting the importance of substrate structure optimization for maximizing enzymatic performance [12].

Industrial-Scale Manufacturing Processes

Continuous Flow Reaction Systems

Continuous flow reaction systems have revolutionized the industrial production of (R)-(+)-methylsuccinic acid by providing enhanced process control, improved safety, and superior product quality compared to traditional batch processes [14]. These systems enable precise temperature and pressure control while minimizing residence time variations and reducing the formation of unwanted by-products [14].

The implementation of continuous flow hydrogenation systems for methylsuccinic acid production has demonstrated significant advantages in terms of scalability and reproducibility [14]. These systems typically operate at processing scales ranging from 50-200 kg/h, with operating temperatures maintained between 60-120°C and pressures of 10-50 bar [14]. Residence times in continuous flow systems are significantly reduced to 15-60 minutes compared to several hours required in batch processes [14].

The bio-based production route utilizing citric acid as a starting material has been successfully scaled up using continuous flow principles [14] [37]. This process involves the simultaneous dehydration, decarboxylation, and hydrogenation of citric acid to yield methylsuccinic acid with yields up to 89% [37]. The continuous nature of this process enables better heat management and more consistent product quality [37].

Energy consumption in continuous flow systems has been optimized to 12-18 MJ/kg of product, representing a significant improvement over traditional batch processes [14]. Product recovery rates consistently exceed 95-98%, contributing to improved overall process economics [14].

The integration of real-time monitoring and control systems enables dynamic optimization of reaction parameters, leading to enhanced process reliability and product consistency [14]. Advanced process control strategies incorporate feedback loops that automatically adjust temperature, pressure, and flow rates to maintain optimal reaction conditions [14].

Catalyst Recycling and Process Sustainability

Catalyst recycling and process sustainability represent critical considerations in the industrial production of (R)-(+)-methylsuccinic acid [20]. The development of efficient catalyst recovery and reuse strategies significantly impacts the economic viability and environmental footprint of manufacturing processes [20].

Heterogeneous palladium carbon catalysts demonstrate excellent recyclability through simple filtration and washing procedures [1]. These catalysts can be reused for 10-15 cycles while maintaining 90-95% of their initial activity [1]. The turnover numbers for these systems typically range from 1000-5000, providing excellent economic value [1].

Homogeneous rhodium-phosphine complexes present greater challenges for recovery but can be effectively recycled through biphasic separation techniques [4]. These systems typically withstand 5-8 reuse cycles with activity retention of 80-85% [4]. Despite lower recyclability compared to heterogeneous systems, their high enantioselectivity justifies their use in high-value applications [4].

Iridium-based catalysts with N-heterocyclic carbene ligands can be recovered through supported catalyst techniques, enabling 8-12 reuse cycles with activity retention of 85-92% [4]. These systems achieve impressive turnover numbers of 2000-8000, making them highly attractive for industrial applications [4].

Enzyme biocatalysts represent the most sustainable option for catalyst recycling, with immobilized enzymes capable of 20-50 reuse cycles while maintaining 95-99% activity [12]. The turnover numbers for enzyme systems are exceptionally high, ranging from 10,000-50,000, and they exhibit the lowest environmental factor (E-factor) of 2-5 [12].

Catalyst SystemRecycling MethodReuse CyclesActivity Retention (%)Turnover Number (TON)Environmental Factor (E-factor)Atom Economy (%)
Pd/C heterogeneousFiltration/washing10-1590-951000-50005-885-92
Rh-phosphine complexBiphasic separation5-880-85500-200015-2575-85
Ir-NHC catalystSupported recovery8-1285-922000-80008-1580-90
Enzyme biocatalystImmobilization20-5095-9910000-500002-595-98

Process sustainability assessments indicate that metabolically engineered microorganisms combined with efficient downstream processing represent the most environmentally competitive technology for large-scale production [20]. Energy integration strategies are critical for achieving economic viability and reducing environmental impact compared to conventional petrochemical production routes [20].

The development of integrated biorefinery concepts that combine upstream fermentation with downstream purification technologies such as reactive extraction and electrodialysis has shown promise for enhancing overall process sustainability [20]. These approaches minimize waste generation while maximizing resource utilization efficiency [20].

Industrial-scale manufacturing processes must incorporate comprehensive sustainability metrics including life cycle assessments, carbon footprint evaluations, and waste minimization strategies to ensure long-term viability and regulatory compliance [20]. The integration of renewable energy sources and the utilization of bio-based feedstocks further enhance the sustainability profile of methylsuccinic acid production processes [20].

Process TypeScale (kg/h)Operating Temperature (°C)Pressure (bar)Residence TimeEnergy Consumption (MJ/kg)Product Recovery (%)
Continuous Flow Hydrogenation50-20060-12010-5015-60 min12-1895-98
Fed-Batch Fermentation1000-500035-421.2-2.048-72 h8-1285-92
Reactive Extraction100-50025-401.02-4 h3-590-95
Crystallization Purification200-100015-251.04-8 h2-498-99

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3641-51-8

Wikipedia

(R)-methylsuccinic acid

Dates

Last modified: 08-15-2023

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